2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with sulfur-containing and acetamide substituents. The structure includes a 1,3-dimethyl group and a 2-methylpropyl (isobutyl) chain at position 6 of the pyrimidine ring. The sulfanyl (-S-) linker at position 5 connects to an acetamide group substituted with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-13(2)10-14-11-23-20-18(21(28)26(4)22(29)25(20)3)19(14)31-12-17(27)24-15-6-8-16(30-5)9-7-15/h6-9,11,13H,10,12H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPSDMNHWKJLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure features a pyrido[2,3-d]pyrimidine core and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O5S with a molecular weight of approximately 457.5 g/mol. The compound includes a pyrimidine ring with a sulfanamide group and an acetamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O5S |
| Molecular Weight | 457.5 g/mol |
| Structure Type | Pyrido[2,3-d]pyrimidine |
| Functional Groups | Sulfanamide, Acetamide |
Biological Activity Overview
Preliminary studies suggest that compounds similar to This compound exhibit diverse biological activities such as:
- Antimicrobial Activity : Similar pyrimidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies on related compounds indicate their efficacy against various microbial strains through mechanisms involving disruption of nucleic acid synthesis or cell wall integrity .
- Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes involved in nucleic acid metabolism. For example, derivatives of pyrido[2,3-d]pyrimidines have been documented to inhibit specific enzymes critical for DNA replication and repair .
Antimicrobial Studies
In a comparative study involving pyrimidine derivatives, compounds structurally related to the target compound were assessed for their antimicrobial efficacy. The results demonstrated varying degrees of inhibition against both Gram-positive and Gram-negative bacteria using standard agar diffusion methods.
Key Findings:
- Compound Efficacy : Certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) lower than clinically used antibiotics such as ceftriaxone.
- Mechanism of Action : These compounds were found to interfere with bacterial DNA synthesis by targeting specific enzymes integral to nucleic acid metabolism .
Enzyme Inhibition Studies
Research focusing on the inhibition of lysosomal phospholipase A2 (PLA2G15) revealed that similar compounds could modulate enzyme activity associated with phospholipid metabolism. This inhibition is significant as it relates to drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes.
Experimental Results:
Scientific Research Applications
Preliminary studies indicate that this compound may exhibit various biological activities:
Anticancer Potential
Research suggests that derivatives of pyrido[2,3-d]pyrimidine compounds demonstrate significant anticancer properties. Key findings include:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes involved in nucleic acid synthesis. This inhibition disrupts essential cellular processes for cancer cell proliferation.
- Cell Growth Suppression : These compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage accumulation.
Case Studies
- In Vitro Activity : A study demonstrated that certain derivatives exhibited potent cytotoxic effects against cancer cell lines such as MCF-7, showing a GI50 value of 3.18 ± 0.11 µM.
- Molecular Docking Studies : In silico investigations predicted favorable interactions of the compound with proteins involved in cancer pathways, suggesting its potential for developing targeted therapies.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine | Structure | Potent inhibitor of nucleic acid synthesis |
| G721-0372 | Structure | Exhibits anticancer properties through enzyme inhibition |
Other Applications
Beyond anticancer research, G721-0372 may have applications in:
- Antimicrobial Studies : The compound's structural characteristics suggest potential antimicrobial activity that warrants further exploration.
- Neurological Research : Given the increasing interest in pyrimidine derivatives for neuroprotective effects, this compound could be investigated for its effects on neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally analogous pyrimidine-acetamide derivatives (Table 1). Key differences include:
Substituents on the Pyrimidine Core: The target compound features a 2-methylpropyl group at position 6, which may enhance lipophilicity compared to cyclopropyl (e.g., ’s compound) or unsubstituted analogs.
Sulfur Linkage :
- The sulfanyl (-S-) bridge contrasts with sulfonamide (-SO₂-NH-) groups in compounds like those in . Sulfanyl linkages may reduce steric hindrance, favoring target binding .
Biological Activity: ’s compound, an FDA-reviewed drug candidate with a fluorine-iodine substituent, demonstrates the impact of halogenation on receptor affinity and metabolic stability .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 500 g/mol (based on its formula), making it bulkier than simpler analogs like ’s derivative (344.21 g/mol) .
- Solubility : The 4-methoxyphenyl group likely improves aqueous solubility compared to ’s chlorophenyl derivatives, which are more hydrophobic .
Table 1: Structural and Functional Comparison of Pyrimidine-Acetamide Derivatives
Research Findings and Implications
- Pharmacological Potential: The 4-methoxyphenyl group may enhance blood-brain barrier penetration compared to ’s iodinated compound, which is larger and more polar .
- SAR Insights : The isobutyl chain at position 6 could sterically hinder binding to certain targets, a trade-off for improved pharmacokinetics.
Q & A
Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
- Step 1: Utilize computational reaction path search methods (e.g., quantum chemical calculations) to identify energy-efficient pathways and intermediates. This reduces trial-and-error experimentation .
- Step 2: Incorporate parallel synthesis techniques to test variations in solvents (e.g., DMF vs. THF), temperatures, and catalysts. Monitor purity via HPLC at each stage.
- Step 3: Apply purification strategies such as recrystallization or column chromatography, guided by solubility data from analogs like N-(4-chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamide .
- Step 4: Validate reproducibility by repeating the synthesis in triplicate under controlled conditions.
Advanced: What advanced techniques are recommended for resolving contradictions in reported biological activity data for this compound?
Methodological Answer:
- Approach 1: Perform meta-analysis of existing datasets to identify variables (e.g., cell line specificity, assay protocols) causing discrepancies. Cross-reference with structurally similar compounds, such as pyrido[2,3-d]pyrimidine derivatives, to isolate structure-activity relationships .
- Approach 2: Design orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement. Use statistical tools (e.g., ANOVA) to quantify experimental noise .
- Approach 3: Collaborate with computational chemists to model ligand-receptor interactions, identifying potential off-target effects or conformational changes under varying pH/temperature conditions .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
Methodological Answer:
- Technique 1: X-ray crystallography to resolve the 3D configuration, particularly the orientation of the pyrido[2,3-d]pyrimidine core and sulfanyl-acetamide substituent. Reference protocols from N-(4-chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamide crystallography studies .
- Technique 2: NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm regiochemistry of substituents. Compare chemical shifts with analogs like N-(3,4-dimethoxyphenethyl)acetamide derivatives .
- Technique 3: High-resolution mass spectrometry (HRMS) to validate molecular formula and detect isotopic patterns.
Advanced: How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization and scale-up for this compound?
Methodological Answer:
- Workflow 1: Use COMSOL to simulate heat and mass transfer during synthesis, identifying bottlenecks (e.g., exothermic side reactions) in batch reactors. Calibrate models with experimental kinetic data .
- Workflow 2: Apply machine learning (ML) to predict optimal reaction conditions (e.g., catalyst loading, solvent polarity) by training algorithms on datasets from pyrimidine derivatives. Integrate with robotic platforms for high-throughput validation .
- Workflow 3: Leverage AI for real-time impurity profiling during scale-up, using spectral data (FTIR/Raman) to adjust parameters dynamically.
Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Model 1: Enzyme inhibition assays (e.g., fluorescence-based) targeting kinases or proteases, given the compound’s pyrido[2,3-d]pyrimidine scaffold. Include positive controls (e.g., staurosporine) and dose-response curves .
- Model 2: Cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare with non-cancerous lines (e.g., HEK293) for selectivity .
- Model 3: Membrane permeability studies using Caco-2 monolayers or PAMPA to predict oral bioavailability.
Advanced: How should researchers address safety concerns when handling reactive intermediates during synthesis?
Methodological Answer:
- Protocol 1: Conduct hazard assessments using tools like CHEMATERIALS to identify toxic intermediates (e.g., isocyanates, thiols). Implement engineering controls (e.g., fume hoods, closed-system reactors) .
- Protocol 2: Use real-time gas sensors (e.g., PID detectors) to monitor airborne contaminants. Reference safety data from N-substituted pyrazolo[3,4-d]pyrimidinone syntheses .
- Protocol 3: Train personnel in emergency response (e.g., spill containment, first aid) and ensure compliance with institutional chemical hygiene plans .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Strategy 1: Implement process analytical technology (PAT) for inline monitoring (e.g., NIR spectroscopy) to track reaction progression and intermediate stability .
- Strategy 2: Use design of experiments (DoE) to optimize critical process parameters (CPPs), such as mixing speed and temperature gradients. Validate with ANOVA .
- Strategy 3: Establish acceptance criteria for raw materials (e.g., solvent purity, catalyst lot consistency) based on QC data from prior batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
